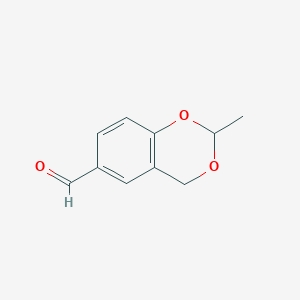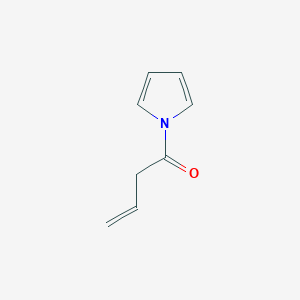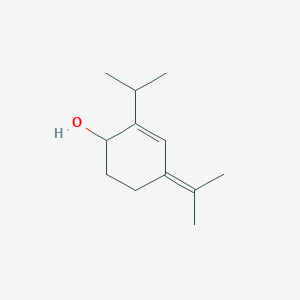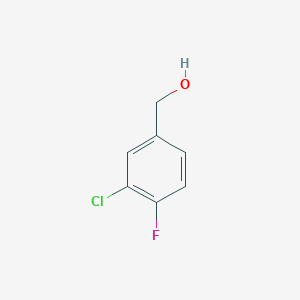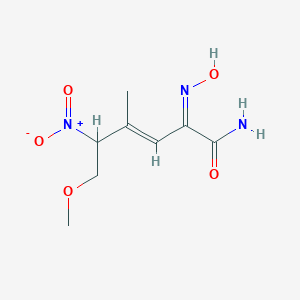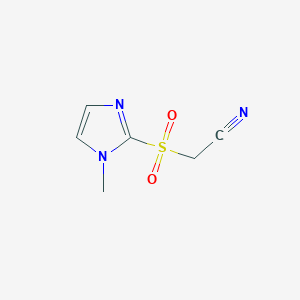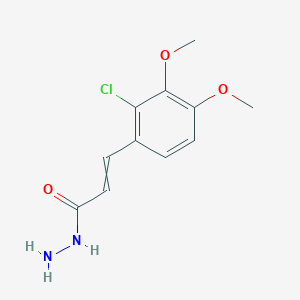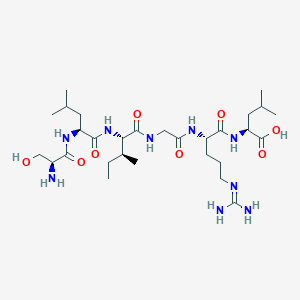
4-Deacetyltaxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Deacetyltaxol is a natural product that is derived from the Pacific yew tree, Taxus brevifolia. It is a potent antitumor agent that has been used in the treatment of various types of cancer, including breast, ovarian, and lung cancer. This compound is a taxane, which means that it belongs to a class of compounds that are known for their ability to stabilize microtubules. Microtubules are important components of the cytoskeleton, which is responsible for maintaining the shape and structure of cells.
Mecanismo De Acción
The mechanism of action of 4-Deacetyltaxol is similar to that of other taxanes. It stabilizes microtubules, which are important for cell division. By stabilizing microtubules, this compound prevents cancer cells from dividing and proliferating. In addition, this compound has been shown to induce apoptosis, which is programmed cell death. This is another important mechanism by which cancer cells are eliminated.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, which means that cancer cells are prevented from progressing through the cell cycle. In addition, it has been found to inhibit the activity of certain enzymes that are important for cancer cell survival. This compound has also been shown to induce DNA damage, which can lead to cancer cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Deacetyltaxol in lab experiments is that it is a potent antitumor agent that has been extensively studied. This means that there is a lot of data available on its mechanism of action and its effectiveness against different types of cancer. However, one limitation of using this compound in lab experiments is that it is a complex molecule that is difficult to synthesize. This can make it expensive and time-consuming to work with.
Direcciones Futuras
There are several future directions for research on 4-Deacetyltaxol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of this compound that are more effective and less toxic than current formulations. In addition, there is ongoing research on the use of this compound in combination with other anticancer agents, as well as research on its potential use in the treatment of other diseases, such as Alzheimer's disease.
Métodos De Síntesis
4-Deacetyltaxol is synthesized from the bark of the Pacific yew tree. The bark contains a number of different taxanes, including taxol, which is the most well-known taxane. Taxol is converted to 10-deacetyltaxol, which is then further converted to this compound. The synthesis of this compound is a complex process that involves several steps, including extraction, purification, and chemical modification.
Aplicaciones Científicas De Investigación
4-Deacetyltaxol has been extensively studied for its antitumor activity. It has been shown to be effective against a wide range of cancer types, including breast, ovarian, and lung cancer. In addition, it has been found to be effective against drug-resistant cancer cells. This compound has also been studied for its ability to inhibit angiogenesis, which is the process by which new blood vessels are formed. Angiogenesis is important for tumor growth and metastasis, so inhibiting this process can be an effective way to treat cancer.
Propiedades
| 160511-46-6 | |
Fórmula molecular |
C45H49NO13 |
Peso molecular |
811.9 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,4,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H49NO13/c1-24-29(58-41(53)34(49)33(26-15-9-6-10-16-26)46-39(51)27-17-11-7-12-18-27)22-45(55)38(59-40(52)28-19-13-8-14-20-28)36-43(5,30(48)21-31-44(36,54)23-56-31)37(50)35(57-25(2)47)32(24)42(45,3)4/h6-20,29-31,33-36,38,48-49,54-55H,21-23H2,1-5H3,(H,46,51)/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 |
Clave InChI |
FCMGXYOFDLQWFD-MHHARFCSSA-N |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)O)O)C)OC(=O)C |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)O)O)C)OC(=O)C |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)O)O)C)OC(=O)C |
Sinónimos |
4-deacetyl-taxol 4-deacetyltaxol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



